3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one
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Overview
Description
3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE is a synthetic organic compound with a complex structure that includes a pyranone ring, an acetyl group, a methyl group, and a morpholinoamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methylpyridine-2(1H)-thione with methyllithium, followed by alkylation to form 3-acetyl-6-methyl-2-(methylthio)pyridine . This intermediate can then be further modified to introduce the morpholinoamino group and form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-ACETYL-6-METHYL-2-(METHYLTHIO)PYRIDINE: This compound shares a similar core structure but has a methylthio group instead of a morpholinoamino group.
3-ACETYL-6-METHYL-2H-CHROMEN-2-ONE: Another related compound with a chromenone ring structure.
Uniqueness
3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE is unique due to the presence of the morpholinoamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-acetyl-6-methyl-2-(morpholin-4-ylamino)pyran-4-one |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-10(16)11(9(2)15)12(18-8)13-14-3-5-17-6-4-14/h7,13H,3-6H2,1-2H3 |
InChI Key |
KMCGMTBXYFUKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NN2CCOCC2)C(=O)C |
Origin of Product |
United States |
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